molecular formula C17H25NO5 B4001019 N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid CAS No. 1185103-29-0

N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid

Cat. No.: B4001019
CAS No.: 1185103-29-0
M. Wt: 323.4 g/mol
InChI Key: XSIXUXVRKBPTLN-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine; oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, an amine group, and an oxalic acid moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Scientific Research Applications

N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The phenoxy group allows the compound to bind to certain receptors or enzymes, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2H2O4/c1-5-6-14-11-13(4)7-8-15(14)17-10-9-16-12(2)3;3-1(4)2(5)6/h5,7-8,11-12,16H,1,6,9-10H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIXUXVRKBPTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC(C)C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185103-29-0
Record name 2-Propanamine, N-[2-[4-methyl-2-(2-propen-1-yl)phenoxy]ethyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185103-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid
Reactant of Route 2
N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid
Reactant of Route 3
N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid
Reactant of Route 4
N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid
Reactant of Route 6
N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine;oxalic acid

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